

A Comprehensive Technical Guide to 3'-Fluoropropiophenone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *3'-Fluoropropiophenone*

Cat. No.: *B119259*

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Abstract: This technical guide provides an in-depth analysis of **3'-Fluoropropiophenone** (CAS No. 455-67-4), a versatile ketone intermediate crucial in modern organic synthesis. We will explore its fundamental chemical identity, including its IUPAC nomenclature and various synonyms, and detail its physicochemical properties. This document presents a validated synthetic protocol, elucidates its key applications in pharmaceutical development and material science, and outlines essential safety and handling information. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who utilize fluorinated aromatic compounds as strategic building blocks.

Core Chemical Identity: Nomenclature and Identifiers

3'-Fluoropropiophenone is an aromatic ketone characterized by a propiophenone structure with a fluorine atom substituted at the meta-position (position 3) of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in various synthetic pathways^[1].

The compound is unequivocally identified by the following nomenclature and registry numbers:

- IUPAC Name: 1-(3-fluorophenyl)propan-1-one^{[2][3][4]}

- Common Synonyms: 3-Fluoropropiophenone, Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone, Ethyl m-fluorophenyl ketone[1][2][3][5][6][7]
- CAS Number: 455-67-4[1][2][3][4][8]
- PubChem CID: 521183[1][2][4]
- Molecular Formula: C₉H₉FO[2][3][9][10]
- Molecular Weight: 152.17 g/mol [1][2][4][10]
- InChI Key: RPMOHVRRKYJFSB-UHFFFAOYSA-N[2][4][5][11]
- SMILES: CCC(=O)C1=CC(=CC=C1)F[2][4]

Physicochemical and Spectroscopic Properties

The physical state of **3'-Fluoropropiophenone** is temperature-dependent; with a melting point of 21 °C, it may present as a colorless to light yellow liquid or a solid at or near room temperature[1][3][5][7]. It is reported to be soluble in organic solvents such as chloroform and ethyl acetate[3][5][12].

A summary of its key physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ FO	[2][10]
Molecular Weight	152.17 g/mol	[2][10]
Melting Point	21 °C	[1][2][3][5]
Boiling Point	96 °C @ 5 mmHg	[1][3][7]
Density	~1.074 g/cm ³ (Predicted)	[3][5]
Refractive Index (n _{20/D})	~1.505	[1][2][5]
Appearance	Clear colorless oil or light yellow liquid/solid	[1][3][5]

Spectroscopic Data

Spectroscopic data are critical for the structural confirmation of **3'-Fluoropropiophenone**. Experimental spectra are publicly available through various databases. The National Institute of Standards and Technology (NIST) provides its mass spectrum and gas-phase infrared (IR) spectrum[11]. Additionally, Fourier-transform infrared (FTIR) and Raman spectra can be found in the PubChem database[4]. A representative ^1H NMR spectrum is described in patent literature, confirming the proton environments within the molecule[13].

Synthesis and Manufacturing

3'-Fluoropropiophenone is typically synthesized through the oxidation of a corresponding secondary alcohol. This transformation is a standard and efficient method for producing ketones, where the choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation.

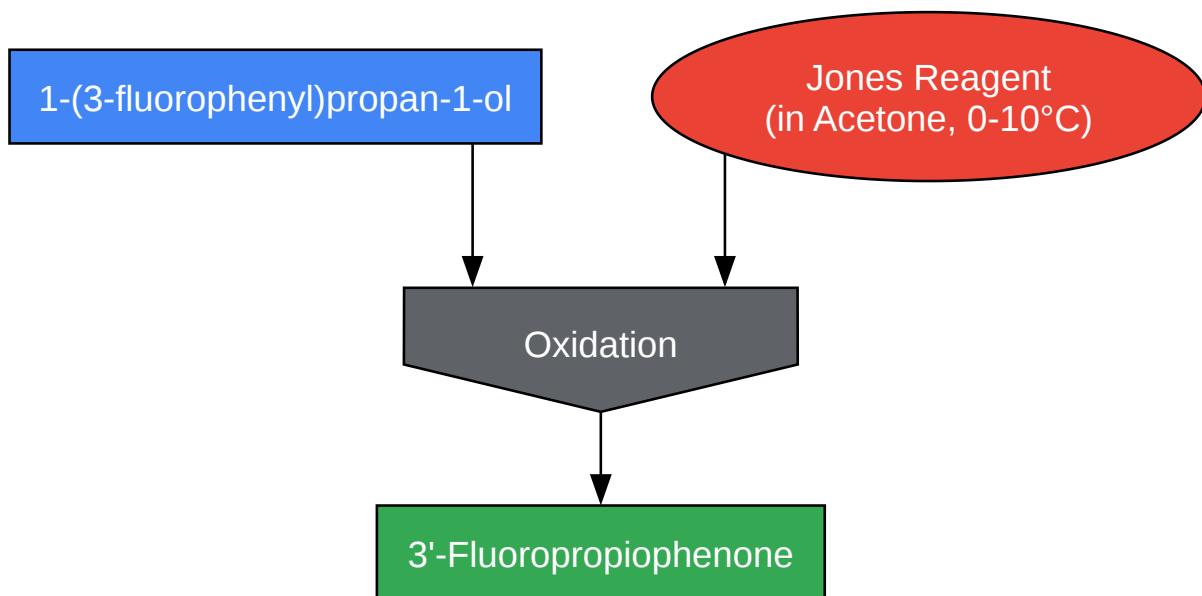
Representative Synthetic Protocol: Oxidation of 1-(3-fluorophenyl)propan-1-ol

A well-documented method for preparing **3'-Fluoropropiophenone** involves the oxidation of 1-(3-fluorophenyl)propan-1-ol using Jones reagent[13]. Jones oxidation is a robust and widely used method for converting primary and secondary alcohols to carboxylic acids and ketones, respectively. The chromium-based reagent provides a powerful and often rapid conversion under acidic conditions.

Experimental Protocol:

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 100 g of 1-(3-fluorophenyl)propan-1-ol in 1 L of acetone.
- **Cooling:** Cool the solution to a temperature between 0 and 10 °C using an ice bath. Maintaining this low temperature is crucial to control the exothermic nature of the oxidation.
- **Reagent Addition:** Add 350 ml of Jones reagent dropwise to the stirred solution over a period of two hours, ensuring the temperature remains within the 0 to 10 °C range.

- Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 to 10 °C for an additional hour to ensure full conversion of the starting material.
- Solvent Removal: Remove the acetone solvent under reduced pressure (in vacuo).
- Work-up and Extraction: Extract the resulting residue with 400 ml of dichloromethane (DCM). The organic layer, containing the desired product, is then separated.
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate to remove residual water. Filter the drying agent and remove the DCM in vacuo to yield **3'-Fluoropropiophenone** as a yellow oil[13].



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Caption: Synthetic workflow for **3'-Fluoropropiophenone** via Jones oxidation.

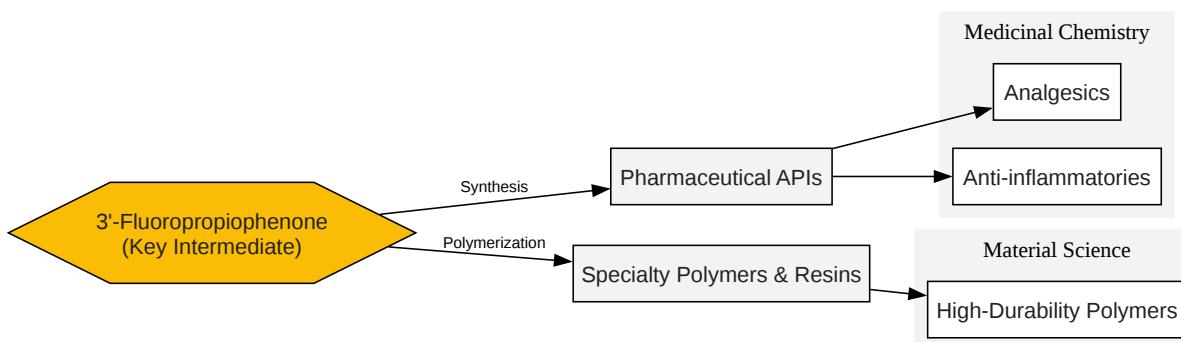
Key Applications in Research and Development

3'-Fluoropropiophenone's value lies in its dual reactivity, stemming from the ketone functional group and the fluorinated aromatic ring. It serves as a pivotal intermediate in multiple fields[1].

- Pharmaceutical Development: The compound is a key building block in the synthesis of complex organic molecules for medicinal chemistry[1]. Its structure is incorporated into novel compounds being investigated for therapeutic effects, particularly as analgesics and anti-

inflammatory agents[1]. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). While direct examples are proprietary, the analogous 3-chloropropiophenone is a known intermediate for antidepressants like dapoxetine, highlighting the utility of this structural class in drug synthesis[14][15].

- Organic Synthesis: Researchers utilize **3'-Fluoropropiophenone** in a variety of chemical reactions, including nucleophilic substitutions and Friedel-Crafts acylations, to build diverse chemical libraries for screening and development[1].
- Material Science: This compound is also employed in the production of specialty polymers and resins, where the fluorine substituent can impart desirable properties such as enhanced thermal resistance and durability[1].



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Caption: Role of **3'-Fluoropropiophenone** as a central building block.

Safety and Handling

3'-Fluoropropiophenone is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

- GHS Classification: The compound is associated with the following hazards according to the Globally Harmonized System[2][4][8][12].

Hazard Information	Details
Signal Word	Warning
Pictogram	GHS07 (Exclamation Mark)
Hazard Statements	H315: Causes skin irritation[2][4][8][12] H319: Causes serious eye irritation[2][4][8][12] H335: May cause respiratory irritation[4][8]
Precautionary Statements	P264: Wash skin thoroughly after handling[7] [8] P280: Wear protective gloves/eye protection/face protection[2][7][8] P302+P352: IF ON SKIN: Wash with plenty of water[2] [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][7]

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing fumes, vapors, or mist[8].
- Store in a tightly sealed container in a dry, room-temperature environment[5][12].

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